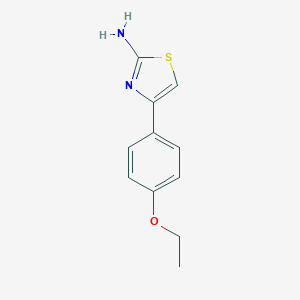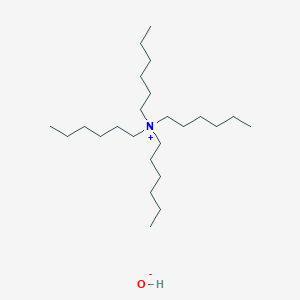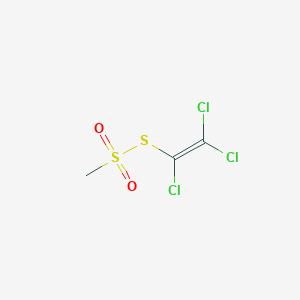
3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidenephosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidenephosphorane, also known as O,O-Diethyl O-(1,2,2-trimethylpropyl) phosphorothioate, is a chemical compound with the molecular formula C10H23O3PS and a molecular weight of 254.33 g/mol . It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers .
Preparation Methods
The synthesis of 3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidenephosphorane involves the reaction of diethyl phosphorochloridothioate with 1,2,2-trimethylpropanol under controlled conditions . The reaction typically requires a solvent such as toluene and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidenephosphorane undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form phosphorothioic acid derivatives.
Reduction: Reduction reactions can convert it into phosphorothioates.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidenephosphorane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorothioate compounds.
Biology: It is studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the context of enzyme inhibition.
Industry: It is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests
Mechanism of Action
The mechanism of action of 3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidenephosphorane involves the inhibition of specific enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their normal reactions, leading to a decrease in the metabolic activity of the target organism . The molecular targets include enzymes involved in the synthesis of essential biomolecules, and the pathways affected are those related to energy production and cellular metabolism .
Comparison with Similar Compounds
3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidenephosphorane can be compared with other phosphorothioate compounds such as:
O,O-Diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) phosphorothioate: Similar in structure but with different substituents on the phosphorothioate group.
O,O-Diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate: Known for its use as an insecticide.
O,O-Diethyl O-(4-nitrophenyl) phosphorothioate: Another insecticide with a different aromatic substituent
Properties
CAS No. |
16211-06-6 |
|---|---|
Molecular Formula |
C10H23O3PS |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H23O3PS/c1-7-11-14(15,12-8-2)13-9(3)10(4,5)6/h9H,7-8H2,1-6H3 |
InChI Key |
XVIZOHJLBFSEDC-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)OC(C)C(C)(C)C |
Canonical SMILES |
CCOP(=S)(OCC)OC(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide](/img/structure/B98797.png)






![Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B98811.png)






